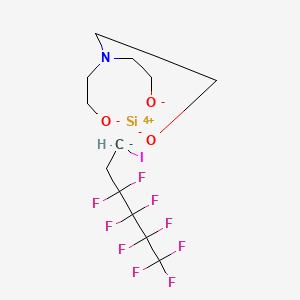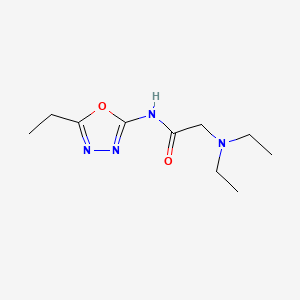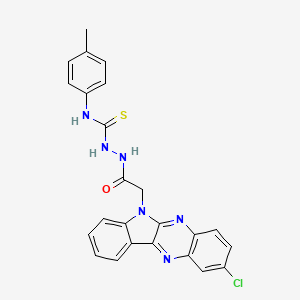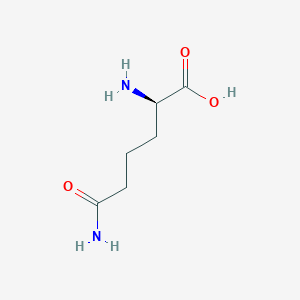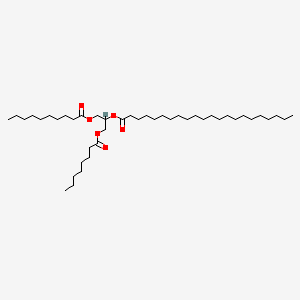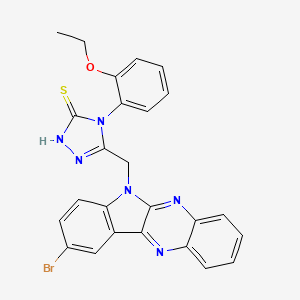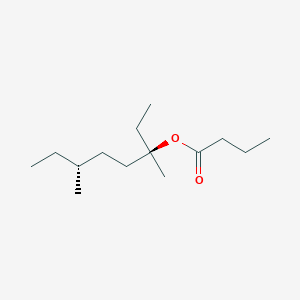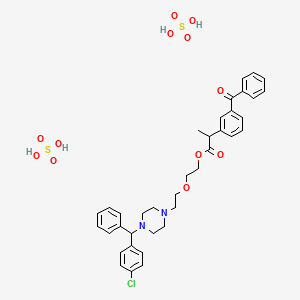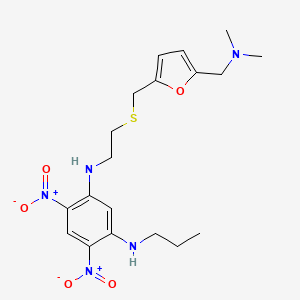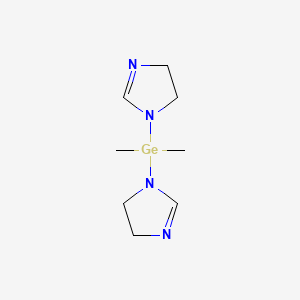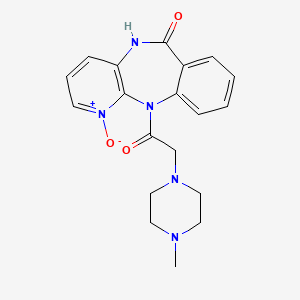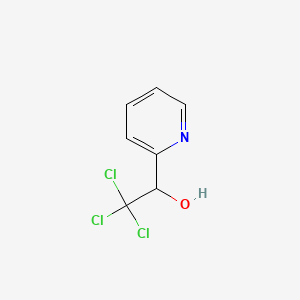
alpha-(Trichloromethyl)-2-pyridinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(Trichloromethyl)-2-pyridinemethanol is an organic compound characterized by a trichloromethyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Trichloromethyl)-2-pyridinemethanol typically involves the reaction of 2-pyridinemethanol with trichloromethyl reagents under controlled conditions. One common method is the chlorination of 2-pyridinemethanol using trichloromethyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature control and efficient mixing, ensures consistent product quality and high production rates.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(Trichloromethyl)-2-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields methyl-substituted pyridines.
Substitution: Results in various substituted pyridinemethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-(Trichloromethyl)-2-pyridinemethanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of alpha-(Trichloromethyl)-2-pyridinemethanol involves its interaction with specific molecular targets The trichloromethyl group can form reactive intermediates that interact with enzymes and other proteins, leading to various biological effects
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol, alpha-(trichloromethyl)-, acetate: Similar in structure but with an acetate group instead of a hydroxyl group.
Benzotrichloride: Contains a trichloromethyl group attached to a benzene ring instead of a pyridine ring.
Uniqueness
Alpha-(Trichloromethyl)-2-pyridinemethanol is unique due to the presence of both a trichloromethyl group and a pyridine ring, which imparts distinct chemical properties and reactivity
Propiedades
Número CAS |
80673-02-5 |
|---|---|
Fórmula molecular |
C7H6Cl3NO |
Peso molecular |
226.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-pyridin-2-ylethanol |
InChI |
InChI=1S/C7H6Cl3NO/c8-7(9,10)6(12)5-3-1-2-4-11-5/h1-4,6,12H |
Clave InChI |
VQQUQMTWROHDAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


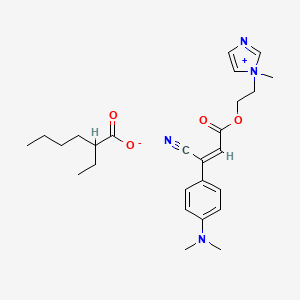

![4-Aminobenzoic acid;3-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenol](/img/structure/B12709665.png)
